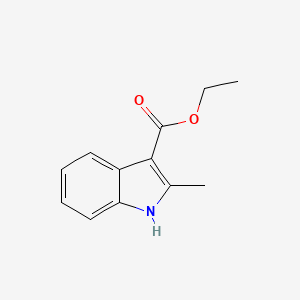
5-Methyl-1-Phenyl-1H-Pyrazol-4-carbohydrazid
Übersicht
Beschreibung
5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that the pyrazole ring is a core moiety in a variety of leading drugs . The modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring can remarkably affect some bioactivities .
Biochemical Pathways
Pyrazole derivatives have been applied to treat a variety of diseases, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, antidiabetic, anticancer, antibacterial, and analgesic effects .
Biochemische Analyse
Biochemical Properties
5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide can bind to proteins, altering their conformation and function. For example, it may interact with heat shock proteins (HSPs), which are involved in protein folding and stress response . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death . It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation . Furthermore, 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound can bind to the active site of enzymes, such as COX, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide can interact with DNA, leading to changes in gene expression and subsequent cellular effects . These molecular interactions underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term exposure to 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, such as sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, and exceeding this threshold can lead to detrimental outcomes .
Metabolic Pathways
5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . These interactions highlight the compound’s potential impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, such as organic anion transporters (OATs), and distributed to various cellular compartments . Binding proteins, such as albumin, can facilitate the transport of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide in the bloodstream, affecting its localization and accumulation in tissues .
Subcellular Localization
The subcellular localization of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, its presence in the cytoplasm can affect signaling pathways and enzyme activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The reaction proceeds through the formation of an intermediate pyrazole, which is then further reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
While specific industrial production methods for 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like amines or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde: This compound has similar structural features but includes a chlorine atom, which can influence its reactivity and biological activity.
5-Amino-1-Methyl-1H-Pyrazole-4-Carboxamide:
Uniqueness
5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazide functional group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds.
Eigenschaften
IUPAC Name |
5-methyl-1-phenylpyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-10(11(16)14-12)7-13-15(8)9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJFOVPAFLYXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399337 | |
| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204260-39-9 | |
| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204260-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of N′‐(2,3‐Dimethoxybenzylidene)‐5‐methyl‐1‐phenyl‐1H‐pyrazole‐4‐carbohydrazide and how do they influence its crystal packing?
A1: N′‐(2,3‐Dimethoxybenzylidene)‐5‐methyl‐1‐phenyl‐1H‐pyrazole‐4‐carbohydrazide is characterized by a central pyrazole ring substituted with a phenyl ring at the 1-position, a carbohydrazide moiety at the 4-position, and a 2,3-dimethoxybenzylidene group attached to the carbohydrazide nitrogen. [] The crystal packing of this compound is primarily stabilized by intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds occur between the carbohydrazide NH group as a donor and the carbonyl oxygen atom as an acceptor. Additionally, C—H⋯N hydrogen bonds form between the aromatic rings and the nitrogen atoms of neighboring molecules. [] These intermolecular interactions contribute to the stability of the crystal lattice.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


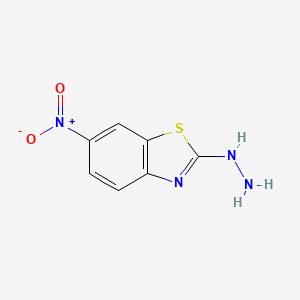

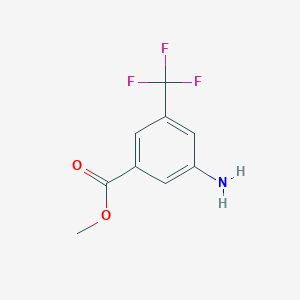
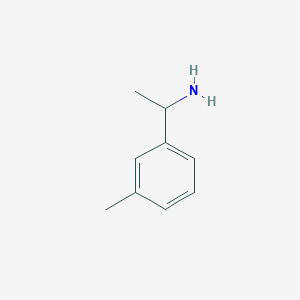
![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)
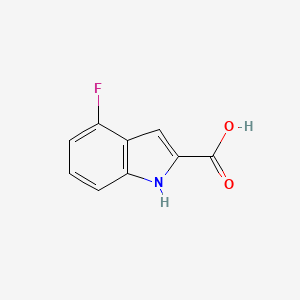


![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)
![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)
![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)

